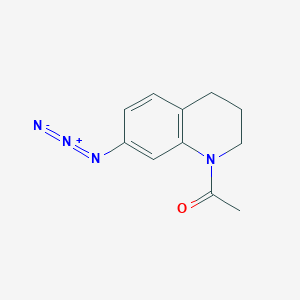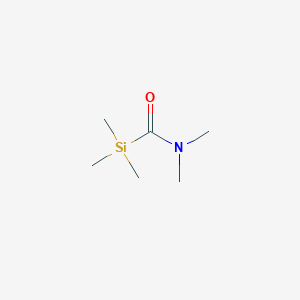
Silanecarboxamide, pentamethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanecarboxamide, pentamethyl-(9CI): . This compound is characterized by its unique structure, which includes a silicon atom bonded to a carboxamide group and five methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silanecarboxamide, pentamethyl-(9CI) typically involves the reaction of trimethylsilyl chloride with dimethylformamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine , to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of Silanecarboxamide, pentamethyl-(9CI) follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Silanecarboxamide, pentamethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Various nucleophiles; conditionsappropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes , while reduction can produce silanols .
Scientific Research Applications
Silanecarboxamide, pentamethyl-(9CI) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Silanecarboxamide, pentamethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic processes . Additionally, the presence of the silicon atom allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A silicon-containing compound with four methyl groups.
Trimethylsilyl chloride: A precursor used in the synthesis of Silanecarboxamide, pentamethyl-(9CI).
Dimethylformamide: A solvent and reagent used in the synthesis of Silanecarboxamide, pentamethyl-(9CI).
Uniqueness
Silanecarboxamide, pentamethyl-(9CI) is unique due to its combination of a carboxamide group with a silicon atom and five methyl groups . This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H15NOSi |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N,N-dimethyl-1-trimethylsilylformamide |
InChI |
InChI=1S/C6H15NOSi/c1-7(2)6(8)9(3,4)5/h1-5H3 |
InChI Key |
QCKKUPARARCOPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


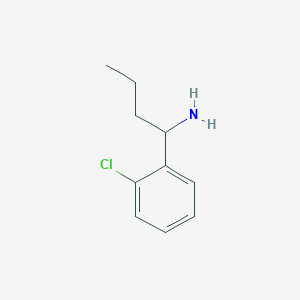
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)
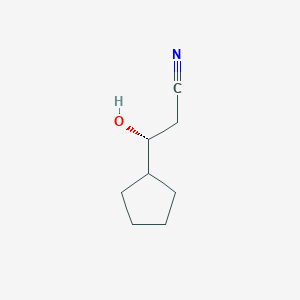
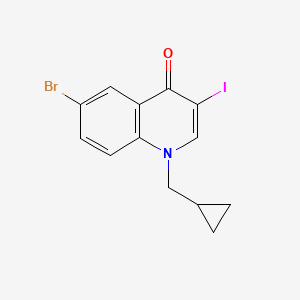
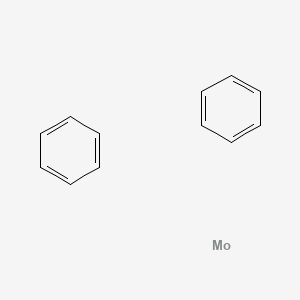
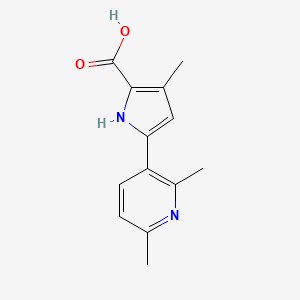
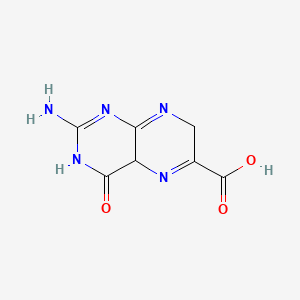
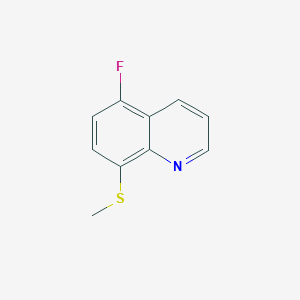

![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)
